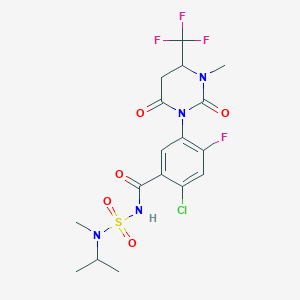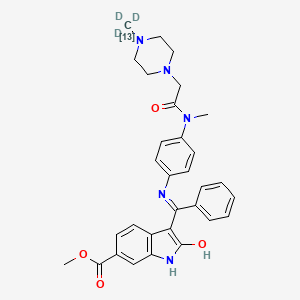
Nintedanib-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nintedanib-13C,d3 is a labeled analogue of nintedanib, a small molecule tyrosine kinase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the nintedanib molecule. This process typically requires specialized reagents and conditions to ensure the correct placement of these isotopes. The synthetic route often involves multiple steps, including the preparation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of isotopes. Quality control measures are crucial to verify the isotopic labeling and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nintedanib-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated analogues with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Nintedanib-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of nintedanib by tracking the labeled isotopes.
Biology: Researchers use it to investigate the biological effects of nintedanib on cellular processes and signaling pathways.
Medicine: It aids in the development of new therapeutic strategies for diseases like idiopathic pulmonary fibrosis and cancer by providing insights into the drug’s mechanism of action.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control
Wirkmechanismus
Nintedanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition disrupts signaling pathways involved in cell proliferation, migration, and differentiation, ultimately reducing fibrosis and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis, but it works through different mechanisms, including the inhibition of transforming growth factor-beta.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment, specifically targeting the epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy
Uniqueness
Nintedanib-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations .
Eigenschaften
Molekularformel |
C31H33N5O4 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
InChI-Schlüssel |
CPMDPSXJELVGJG-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
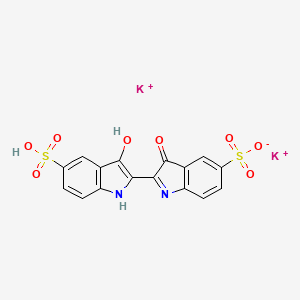
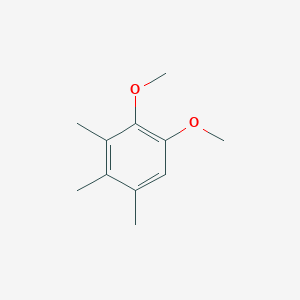
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
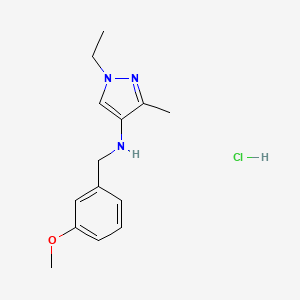
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
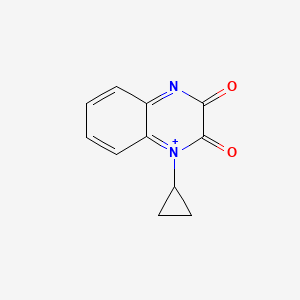
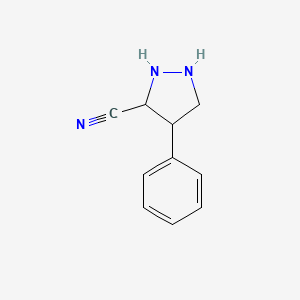
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
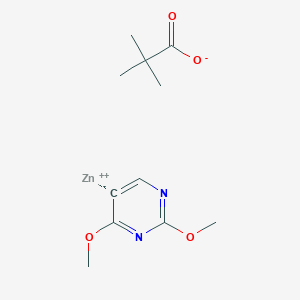
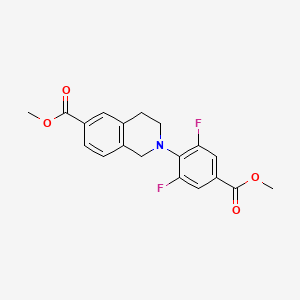
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
